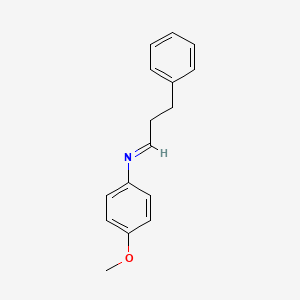![molecular formula C19H18F2N2O3 B14275406 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide CAS No. 184761-02-2](/img/structure/B14275406.png)
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is a chemical compound characterized by the presence of difluorobenzamide, formylphenyl, and morpholine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoic acid and 4-formylphenylmorpholine. The synthesis may involve steps such as:
Formation of the amide bond: This can be achieved by reacting 2,6-difluorobenzoic acid with an amine derivative of 4-formylphenylmorpholine under dehydrating conditions.
Functional group transformations: These may include oxidation or reduction reactions to introduce or modify functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of fluorine atoms with nucleophiles.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The formyl group can act as a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the formylphenyl and morpholine groups.
4-Formylphenylmorpholine: Contains the formylphenyl and morpholine groups but lacks the difluorobenzamide moiety.
Uniqueness
2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
184761-02-2 |
|---|---|
Fórmula molecular |
C19H18F2N2O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[(4-formylphenyl)-morpholin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C19H18F2N2O3/c20-15-2-1-3-16(21)17(15)19(25)22-18(23-8-10-26-11-9-23)14-6-4-13(12-24)5-7-14/h1-7,12,18H,8-11H2,(H,22,25) |
Clave InChI |
RTUDUHCMDUQUFN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C2=CC=C(C=C2)C=O)NC(=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
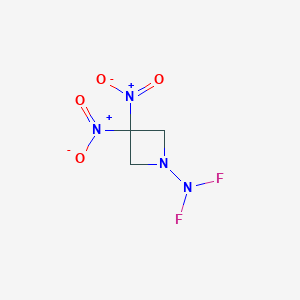
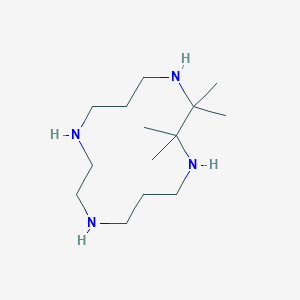
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
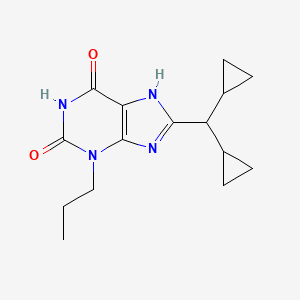
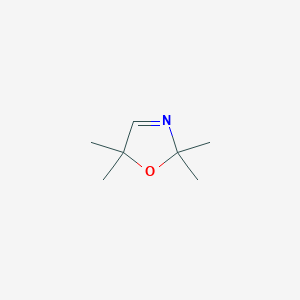
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)

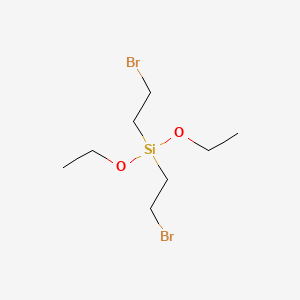
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
